molecular formula C16H20N2OS2 B603847 N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide CAS No. 1049132-53-7

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Cat. No.: B603847
CAS No.: 1049132-53-7
M. Wt: 320.5g/mol
InChI Key: SZKGKFKNLKHDJN-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.

Preparation Methods

The synthesis of N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves several steps One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been studied for its potential applications in several scientific fields. In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, antifungal, and anticancer properties. In the field of materials science, thiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs). Additionally, these compounds have applications in agrochemicals as pesticides and herbicides .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-cyclopentyl-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, and abafungin. These compounds share a similar thiazole core structure but differ in their substituents and biological activities. For example, sulfathiazole is known for its antimicrobial properties, while ritonavir is an antiretroviral drug used in the treatment of HIV. Abafungin is an antifungal agent.

Properties

IUPAC Name

N-cyclopentyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-11-17-16(13-7-4-10-20-13)14(21-11)8-9-15(19)18-12-5-2-3-6-12/h4,7,10,12H,2-3,5-6,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKGKFKNLKHDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CCC(=O)NC2CCCC2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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